molecular formula C18H25N3O B14385424 7-Nonanehydrazonoylquinolin-8-ol

7-Nonanehydrazonoylquinolin-8-ol

Katalognummer: B14385424
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: CHDVDESYNFSQAA-LTGZKZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nonanehydrazonoylquinolin-8-ol: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline ring system fused with a nonanehydrazonoyl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nonanehydrazonoylquinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nonanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 7-Nonanehydrazonoylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Nonanehydrazonoylquinolin-8-ol is unique due to the presence of the nonanehydrazonoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Eigenschaften

Molekularformel

C18H25N3O

Molekulargewicht

299.4 g/mol

IUPAC-Name

7-nonanehydrazonoylquinolin-8-ol

InChI

InChI=1S/C18H25N3O/c1-2-3-4-5-6-7-10-16(21-19)15-12-11-14-9-8-13-20-17(14)18(15)22/h8-9,11-13,22H,2-7,10,19H2,1H3/b21-16+

InChI-Schlüssel

CHDVDESYNFSQAA-LTGZKZEYSA-N

Isomerische SMILES

CCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O

Kanonische SMILES

CCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.